2-(3,4-Dichlorophenyl)benzoxazole
Description
Properties
CAS No. |
3164-12-3 |
|---|---|
Molecular Formula |
C13H7Cl2NO |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C13H7Cl2NO/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H |
InChI Key |
DSLOEULHWIEJEX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C=C3)Cl)Cl |
Other CAS No. |
3164-12-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared below with two structurally related compounds containing halogenated aromatic substituents and heterocyclic cores.
Key Comparative Analysis
- In contrast, methazole contains an oxadiazolidine-dione ring, which is more polar and often associated with herbicidal activity due to its ability to disrupt plant enzyme systems . The triazole derivative from has a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity and bioavailability, making it suitable for antimicrobial applications .
- However, methazole’s additional methyl group on the oxadiazolidine-dione ring may sterically hinder interactions, limiting its use to non-medicinal applications like herbicides . The dichlorophenoxy substituents in the triazole compound () introduce ether linkages, increasing solubility and reactivity toward nucleophilic targets .
- Methazole’s synthesis likely involves cyclization of dichlorophenyl precursors with oxadiazolidine-dione intermediates. The triazole derivative in is synthesized via a condensation reaction between 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole and substituted benzaldehydes, followed by reflux and purification .
- Regulatory and Safety Profiles: Methazole is listed under the Superfund Amendments and Reauthorization Act (SARA), indicating its regulatory significance as a hazardous substance . No such data is provided for this compound, suggesting it may have a less stringent safety profile.
Research Findings and Implications
- Biological Activity: While direct studies on this compound are absent in the evidence, structurally related compounds exhibit notable properties.
- Agrochemical Utility: Methazole’s classification as a herbicide underscores the role of dichlorophenyl-heterocycle hybrids in plant system disruption, a trait that could be leveraged in designing novel agrochemicals based on benzoxazole .
- Synthetic Challenges: The evidence highlights the importance of solvent choice (e.g., absolute ethanol) and catalysts (e.g., glacial acetic acid) in synthesizing halogenated heterocycles, which may inform optimized routes for this compound production .
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